molecular formula C20H10Br2N2O4 B11543064 5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile

5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile

Cat. No.: B11543064
M. Wt: 502.1 g/mol
InChI Key: FISVMLTULDTDAP-PGGKNCGUSA-N
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Description

5’-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2’-(furan-3-YL)-[2,3’-bifuran]-4’-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, amino, and nitrile groups

Preparation Methods

The synthesis of 5’-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2’-(furan-3-YL)-[2,3’-bifuran]-4’-carbonitrile typically involves multiple steps. The synthetic route often begins with the preparation of the 3,5-dibromo-2-hydroxybenzaldehyde, which is then reacted with an appropriate amine to form the Schiff base. This intermediate is further reacted with furan derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2’-(furan-3-YL)-[2,3’-bifuran]-4’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5’-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2’-(furan-3-YL)-[2,3’-bifuran]-4’-carbonitrile include:

Properties

Molecular Formula

C20H10Br2N2O4

Molecular Weight

502.1 g/mol

IUPAC Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-(furan-2-yl)-5-(furan-3-yl)furan-3-carbonitrile

InChI

InChI=1S/C20H10Br2N2O4/c21-13-6-12(18(25)15(22)7-13)9-24-20-14(8-23)17(16-2-1-4-27-16)19(28-20)11-3-5-26-10-11/h1-7,9-10,25H/b24-9+

InChI Key

FISVMLTULDTDAP-PGGKNCGUSA-N

Isomeric SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=COC=C4

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N=CC3=C(C(=CC(=C3)Br)Br)O)C4=COC=C4

Origin of Product

United States

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